6-Amino-3-benzylquinazolin-4(3H)-one is a member of the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This compound features an amino group and a benzyl substituent at specific positions on the quinazolinone ring, contributing to its potential pharmacological properties. Quinazolinones have garnered attention in medicinal chemistry due to their roles as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents.
6-Amino-3-benzylquinazolin-4(3H)-one can be synthesized from various precursors, particularly 2-aminobenzamide derivatives. It falls under the classification of heterocyclic compounds, specifically within the broader category of quinazolines. The structure of this compound allows for various substitutions that can enhance its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis often involves monitoring by thin-layer chromatography (TLC) and purification through recrystallization from solvents like ethanol or diethyl ether. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm product identity and purity .
The molecular formula for 6-amino-3-benzylquinazolin-4(3H)-one is , with a molecular weight of approximately 284.32 g/mol. The compound features a quinazolinone core with an amino group at the 6-position and a benzyl group at the 3-position.
6-Amino-3-benzylquinazolin-4(3H)-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-amino-3-benzylquinazolin-4(3H)-one often involves interaction with specific biological targets:
6-Amino-3-benzylquinazolin-4(3H)-one has several scientific applications:
The classical Niementowski reaction remains the cornerstone for constructing the quinazolin-4(3H)-one core. This method involves the condensation of anthranilic acid derivatives with amide equivalents. For synthesizing 6-amino-3-benzylquinazolin-4(3H)-one, ortho-aminobenzoic acids bearing protected amino groups (e.g., 5-nitroanthranilic acid) are condensed with benzylamine-derived amides under high-temperature conditions (typically 180–220°C). Formamide serves as a common carbon/nitrogen source for unsubstituted C2 positions, while acetamide or benzamide derivatives introduce methyl or phenyl groups at C2, respectively [1] [3].
Modern optimizations significantly enhance yield and efficiency:
Table 1: Niementowski Cyclization Conditions for 6-Amino-3-benzylquinazolin-4(3H)-one Precursors
Anthranilic Acid Derivative | Amide Source | Conditions | Product (before reduction) | Yield (%) |
---|---|---|---|---|
5-Nitroanthranilic acid | Benzylformamide | MW, 150°C, 20 min | 6-Nitro-3-benzylquinazolinone | 92 |
5-Nitroanthranilic acid | Benzylamine + Ac₂O | ChCl/Urea, 100°C, 1 h | 6-Nitro-3-benzylquinazolinone | 87 |
Methyl 5-aminoanthranilate | Benzyl isocyanate | Toluene, reflux, 4 h | 6-Amino-3-benzylquinazolinone | 78 |
Post-cyclization reduction of the 6-nitro group is achieved using SnCl₂/HCl, Zn/AcOH, or catalytic hydrogenation (H₂/Pd-C) [1] [4].
The electron-deficient quinazolinone core permits regioselective SNAr at C-6 when halogen atoms (F, Cl) occupy this position. 6-Fluoro- or 6-chloro-3-benzylquinazolin-4(3H)-ones serve as pivotal intermediates for installing the amino group under mild conditions. Key advantages include:
Nucleophiles and conditions:
Table 2: SNAr Reactions for 6-Amino Group Installation
Halogenated Precursor | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
6-Fluoro-3-benzylquinazolinone | NH₄OH (28%) | DMSO | 80 | 6 | 92 |
6-Chloro-3-benzylquinazolinone | Benzylamine | DMF | 100 | 12 | 85 |
6,8-Dichloro-3-benzylquinazol. | NH₄OAc | NMP | 120 | 8 | 78* |
*Regioselectivity >95% at C-6 due to steric and electronic bias.
Palladium catalysis enables direct C–N bond formation at C-6 for halogenated precursors, bypassing reduction steps. This method is indispensable for introducing complex amines or achieving late-stage diversification.
Catalyst systems:
Key considerations:
Late-stage N-3 benzylation offers flexibility in generating diverse analogues from a common 6-aminoquinazolin-4(3H)-one scaffold. Two primary strategies exist:
Direct N-alkylation:
Reductive amination:
Benzyl group diversification:
Solid-phase strategies accelerate the production of 6-amino-3-benzylquinazolin-4(3H)-one libraries for drug discovery. Two principal methodologies dominate:
Resin-bound anthranilic acids:
On-resin cyclative cleavage:
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Chemistry | Cyclization Agent | Cleavage Method | Purity (%) |
---|---|---|---|---|
Wang resin | Ester linkage | Benzyl isocyanate | 95% TFA/H₂O | 88 |
Merrifield resin | Ester linkage | Benzylamine + CO(Cl)₂ | NH₃/MeOH | 82 |
Aminomethyl polystyrene | Thiourea formation | Hg(OAc)₂ | Cyclative release | 91 |
Automation compatibility: Flow reactors integrated with microwave irradiation and scavenger columns enable continuous synthesis, generating >50 analogues in 24 hours with minimal manual intervention [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2